molecular formula C7H16O2Si B105109 2-(Trimethylsilyl)ethyl acetate CAS No. 16046-10-9

2-(Trimethylsilyl)ethyl acetate

Cat. No.: B105109
CAS No.: 16046-10-9
M. Wt: 160.29 g/mol
InChI Key: LZQFCHRCTZAAER-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl acetate is an organic compound with the molecular formula C7H16O2Si. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound is known for its stability and ability to act as a silylating agent, making it valuable in various chemical reactions.

Preparation Methods

2-(Trimethylsilyl)ethyl acetate can be synthesized through several methods:

Scientific Research Applications

Overview

  • Chemical Formula : C7H16O2Si
  • Molecular Weight : 160.29 g/mol
  • CAS Number : 16046-10-9

Organic Synthesis

2-(Trimethylsilyl)ethyl acetate serves as a versatile reagent in organic synthesis. It is primarily utilized for:

  • Silylation of Enolizable Aldehydes and Ketones : The compound acts as a silylating agent, enhancing the stability of reactive intermediates and facilitating further transformations .
  • Synthesis of Ethyl-2,2-dibromo-2-(trimethylsilyl)acetate : This process is crucial for generating complex organic molecules with specific functionalities .

Protecting Group in Organic Chemistry

The compound is employed as a protecting group for carboxylic acids. This application is vital as it allows chemists to temporarily mask reactive sites during multi-step syntheses, which can be cleaved under mild conditions without affecting other functional groups.

Polymer Chemistry

In polymer chemistry, this compound is used in the preparation of silicon-based polymers. Its properties facilitate the formation of stable polymers with unique characteristics, which are valuable in various industrial applications.

Selective Reactions under Batch and Continuous Flow Conditions

A study investigated the selective reactions of ethyl 2-(trimethylsilyl)acetate using tetrabutylammonium activators. The research demonstrated successful synthesis of β-hydroxy esters through the addition reactions with various aldehydes and ketones. The use of catalytic amounts of tetrabutylammonium acetate was pivotal in achieving high yields under both batch and continuous flow conditions .

Reaction TypeSubstrateProductYield
AdditionAldehydesβ-Hydroxy EstersHigh
OlefinationKetonesα,β-Unsaturated EstersHigh

Esterification Reactions with Imidates

Another study explored the use of this compound in esterification reactions without exogenous promoters or catalysts. The research highlighted that heating carboxylic acids with imidates derived from this compound resulted in high yields of desired esters under optimized conditions .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl acetate involves the formation of a β-silyl carbocation intermediate during its reactions. This intermediate is crucial in the transformation processes, such as esterification and desilylation . The compound’s silyl group provides steric protection and enhances the stability of the intermediate, facilitating various chemical transformations.

Comparison with Similar Compounds

2-(Trimethylsilyl)ethyl acetate can be compared with other similar compounds, such as:

This compound stands out due to its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

2-(Trimethylsilyl)ethyl acetate (TMS ethyl acetate) is a silicon-containing organic compound with the formula C7_7H16_{16}O2_2Si. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Before delving into biological activities, it is essential to understand the chemical structure and properties of TMS ethyl acetate:

  • Molecular Formula : C7_7H16_{16}O2_2Si
  • Molecular Weight : 160.28 g/mol
  • Density : Approximately 902 kg/m³.

1. Antimicrobial Properties

Recent studies have indicated that TMS ethyl acetate exhibits notable antimicrobial activity. A study published in MDPI highlighted its efficacy against various bacterial strains, suggesting that it could serve as a potential antimicrobial agent in pharmaceutical applications .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

2. Insecticidal Activity

TMS ethyl acetate has also been investigated for its insecticidal properties. A patent (EP0566455A1) noted that compounds derived from TMS ethyl acetate exhibited significant insecticidal activity against pests like Spodoptera littoralis and Rhipicephalus species at concentrations as low as 100 ppm . This suggests potential applications in agricultural pest control.

3. Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of TMS ethyl acetate on cancer cell lines. In a study assessing various silicon-based compounds, TMS ethyl acetate demonstrated selective cytotoxicity against certain cancer cell lines, indicating that it may possess anticancer properties .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism through which TMS ethyl acetate exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may inhibit specific enzymes involved in critical metabolic pathways. For instance, its interaction with acetylcholinesterase has been noted, which could be relevant for both insecticidal and potential neuroprotective applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TMS ethyl acetate was tested against standard microbial strains. The results indicated significant growth inhibition, particularly at higher concentrations, supporting its use as a natural preservative in food products.

Case Study 2: Insecticidal Applications

Field trials conducted on crops treated with formulations containing TMS ethyl acetate showed a marked reduction in pest populations compared to untreated controls. This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Properties

IUPAC Name

2-trimethylsilylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFCHRCTZAAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884865
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16046-10-9
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16046-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trimethylsilyl)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(trimethylsilyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethylsilyl)ethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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